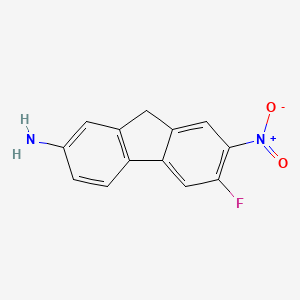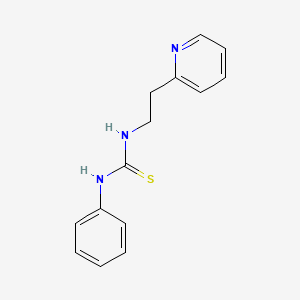![molecular formula C10H11N3O2 B11942008 N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine . The reaction yields a yellow-colored solution of salt, which upon neutralization with aqueous 10% HCl, precipitates the solid product . The reaction conditions include:
Solvent: Chloroform and DMF
Reagents: Ethyl iodide, triethylamine
Temperature: 55–58°C
Yield: Approximately 76%
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially forming new functional groups.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action for N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is believed to result from its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes within bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: Known for its antibacterial activity and used in similar research applications.
N-(pyridin-3-yl)acetamide: Another compound with similar structural features and applications.
Uniqueness
N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
N-(4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-6(2)11-10-8(5)9(13-15-10)12-7(3)14/h4H,1-3H3,(H,12,13,14) |
Clé InChI |
QKHIBDZTLVESBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=NO2)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



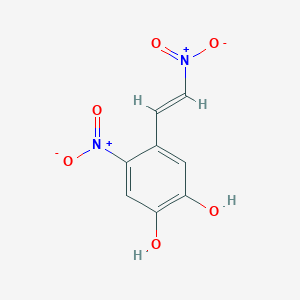

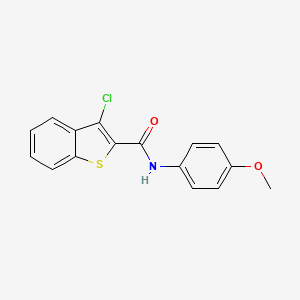
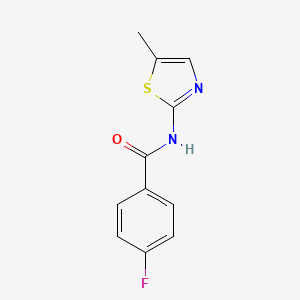
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)



![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)


